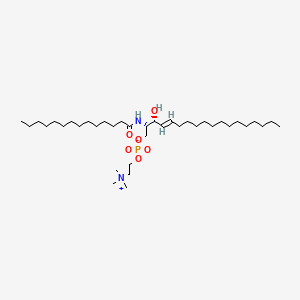
Albendazole oxide
Overview
Description
Albendazole oxide, also known as Ricobendazole or Albendazole sulfoxide, is a tubulin polymerization or assembly inhibitor . It is used for the treatment of a variety of parasitic worm infestations . It is the main active metabolite of Albendazole and exhibits anti-parasite effects against Echinococcus multilocularis Metacestodes .
Synthesis Analysis
Albendazole was incorporated into stable and homogeneous polyurethane structures with the aim of obtaining an improved drug delivery system model . Spectral and thermal analysis was used to investigate the encapsulation process and confirmed the presence of albendazole inside the nanoparticles .
Molecular Structure Analysis
The molecular formula of this compound is C12H15N3O3S . The exact mass is 281.08 and the molecular weight is 281.33 .
Chemical Reactions Analysis
Albendazole has been found to react with certain substances in spectrofluorimetric methods developed for its determination . In one method, the quenching effect of Albendazole on the native fluorescence of erythrosine B was observed .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.33 and a molecular formula of C12H15N3O3S . More detailed physical and chemical properties may be available from manufacturers or safety data sheets .
Scientific Research Applications
Liposomal Formulations
Albendazole, a hydrophobic drug used for treating hydatid cysts, has been encapsulated in nanosize liposomes to formulate effective controlled release systems. PEGylated and conventional liposomes containing albendazole were prepared, and their characteristics like particle size, encapsulation efficiency, and in vitro drug release were investigated. The drug encapsulation efficiency of PEGylated and conventional liposomes was 81% and 72%, respectively. The study demonstrated a decrease in albendazole release in descending order: free albendazole, albendazole-loaded conventional liposomes, and least with albendazole-loaded PEG-liposomes (Panwar, Pandey, Lakhera, & Singh, 2010).
Enantiomeric Behavior in Animals
Albendazole sulfoxide, a metabolite of albendazole, has been studied for its enantiomeric behavior in domestic animals. This study highlighted the importance of understanding the relationship between enantioselective metabolism and the systemic availability of each enantiomeric form in animals (Capece, Virkel, & Lanusse, 2009).
Synthesis and Educational Applications
In an educational context, the synthesis of an albendazole metabolite was introduced to students through a sulfide oxidation reaction. This activity allowed students to study chiral concepts, physicochemical and spectroscopic properties of compounds, and HPLC determinations (Mahler et al., 2008).
Environmental Degradation Studies
A study on albendazole's degradation by manganese oxides was conducted to understand its environmental impact. This study observed the oxidative transformation kinetics and pathways of albendazole, identifying various hydrolysis and oxidative products (Liou & Chen, 2018).
Antihelminthic Efficacy in Animal Models
Research on the antihelminthic efficacy of albendazole in animal models has been conducted. A study prepared randomly methylated β-cyclodextrins inclusion complexes to increase albendazole dissolution rate, thereby enhancing its antiparasitic activity. This formulation was tested in a murine model of trichinellosis and demonstrated improved therapeutic activity of albendazole (García et al., 2014).
Pharmacokinetic and Metabolic Studies
Various studies have been conducted to understand the pharmacokinetics and metabolism of albendazole and its metabolites. These studies are crucial in optimizing the drug's efficacy and safety profile in both human and veterinary medicine (Merino et al., 2003).
Drug Delivery and Bioavailability Enhancement
Research efforts are focused on enhancing the bioavailability and drug delivery of albendazole. For instance, a novel nano-crystalline formulation of albendazole was developed to improve its oral bioavailability. This study demonstrated an approximately 4.2-fold higher AUC (area under the curve) than traditional oral products in Beagle dogs, indicating a significant enhancement in bioavailability (Hu et al., 2020).
Electrochemical Analysis for Pharmaceutical Applications
A sensitive, simple, and rapid electrochemical method was developed for the determination of albendazole in pharmaceutical formulations. This method used differential pulse voltammetry with a cathodically pretreated boron-doped diamond electrode, offering a novel approach for pharmaceutical analysis (Lourenção et al., 2013).
Analysis in Non-Clinical and Environmental Settings
Albendazole has been studied for its non-clinical toxicity and pharmacokinetics, providing valuable insights into its use and safety in various settings. This information is critical for optimizing its therapeutic application and understanding its environmental impact (Dayan, 2003).
Mechanism of Action
The primary mechanism of action of Albendazole oxide revolves around the inhibition of microtubule polymerization . Specifically, the active metabolite of Albendazole, Albendazole sulfoxide, induces selective degeneration of cytoplasmic microtubules in the intestinal and tegmental cells of intestinal helminths and larvae .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTGHWHFYNYFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057768 | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | albendazole S-oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
54029-12-8, 122063-20-1, 122063-21-2 | |
| Record name | (±)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Albendazole sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albendazole oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBENDAZOLE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)











![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B3418293.png)
